molecular formula C21H23N5O4S B2853184 N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide CAS No. 1021218-17-6

N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide

Cat. No.: B2853184
CAS No.: 1021218-17-6
M. Wt: 441.51
InChI Key: NXOCBTJUKMWLQX-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a methoxyethyl group, a methoxyphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxyphenyl and Methoxyethyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.

    Formation of Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxyethyl)-N2-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)acetamide
  • N1-(2-methoxyethyl)-N2-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)urea

Uniqueness

N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is unique due to its specific structural features, such as the presence of both methoxyethyl and methoxyphenyl groups, as well as the thiadiazole ring

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-26(16-8-10-17(30-3)11-9-16)21-25-24-20(31-21)14-4-6-15(7-5-14)23-19(28)18(27)22-12-13-29-2/h4-11H,12-13H2,1-3H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOCBTJUKMWLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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